molecular formula C13H17N5O3 B5707838 N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline

N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline

Cat. No. B5707838
M. Wt: 291.31 g/mol
InChI Key: CEZAXAJIPICZPA-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline, also known as EtO-Ts-MNT, is a chemical compound that has gained attention in scientific research for its potential use as a biological tool. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline inhibits PTPs by covalently modifying the catalytic cysteine residue of the enzyme. This modification leads to the inactivation of the enzyme and the alteration of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline in lab experiments is its specificity for PTPs. This compound has been shown to selectively inhibit PTPs, which can be useful in studying the specific roles of these enzymes in cellular signaling pathways. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to have some activity against other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline. One area of interest is the development of more potent and selective PTP inhibitors. Another area of interest is the identification of specific PTPs that are involved in different cellular signaling pathways. Additionally, the potential use of this compound as a therapeutic agent for cancer and other diseases is an area of ongoing research.

Synthesis Methods

N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-nitro-1H-1,2,4-triazole with sodium ethoxide to form sodium 3-nitro-1H-1,2,4-triazole. The second step involves the reaction of the sodium 3-nitro-1H-1,2,4-triazole with N,N-diethyl-4-nitroaniline to form N,N-diethyl-3-nitro-4-(3-nitro-1H-1,2,4-triazol-5-yl)aniline. The final step involves the reduction of the nitro group to form this compound.

Scientific Research Applications

N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has been studied for its potential use as a biological tool in scientific research. This compound has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. By inhibiting PTPs, this compound can alter cellular signaling and lead to changes in cellular behavior.

properties

IUPAC Name

N,N-diethyl-3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-4-17(5-2)10-7-6-8-11(9-10)21-13-14-12(18(19)20)15-16(13)3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZAXAJIPICZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=NC(=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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